1-(3-Aminophenyl)cyclopropanol
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Overview
Description
1-(3-Aminophenyl)cyclopropanol is an organic compound characterized by a cyclopropanol ring substituted with an aminophenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)cyclopropanol typically involves the diastereo- and enantioselective preparation of cyclopropanol derivatives. One common method is the carbocupration reaction of alkoxy-functionalized cyclopropene derivatives, followed by trapping the resulting cyclopropylmetal species with an electrophilic source of oxygen . Another approach involves the enantioselective copper-catalyzed carbomagnesiation/oxidation sequence on achiral nonfunctionalized cyclopropenes .
Industrial Production Methods: These methods often rely on the transformation of enolates, silyl enol ethers, and vinyl boranes .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminophenyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclopropylamines.
Substitution: Substitution reactions can introduce different functional groups onto the cyclopropanol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of various substituted cyclopropanol derivatives.
Scientific Research Applications
1-(3-Aminophenyl)cyclopropanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)cyclopropanol involves its interaction with specific molecular targets and pathways. For instance, it can undergo ring-opening reactions to form reactive intermediates that interact with enzymes and proteins . These interactions can modulate biological processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Cyclopropanol: A simpler analog with a hydroxyl group attached to a cyclopropyl ring.
Cyclopropylamine: Contains an amine group attached to a cyclopropyl ring.
Cyclopropyl ketone: Features a ketone group attached to a cyclopropyl ring.
Uniqueness: 1-(3-Aminophenyl)cyclopropanol is unique due to the presence of both an aminophenyl group and a cyclopropanol ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(3-aminophenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H11NO/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6,11H,4-5,10H2 |
InChI Key |
RPUJNYRSPFZUKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)N)O |
Origin of Product |
United States |
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